3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a cycloheptyl-acetamido substituent and a propanoic acid side chain. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for its stability and role in medicinal chemistry, often enhancing bioavailability and metabolic resistance.
Properties
IUPAC Name |
3-[3-(1-acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-10(18)16-14(8-4-2-3-5-9-14)13-15-11(21-17-13)6-7-12(19)20/h2-9H2,1H3,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVABWIGQKHBHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCCC1)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving hydrazide derivatives and carboxylic acid derivatives. Typically, a hydrazide intermediate is reacted with an appropriate carboxylic acid or its activated derivative (e.g., acid chloride or ester) under acidic or basic conditions to promote ring closure.
- Typical Reaction Conditions: Heating under reflux in polar solvents such as ethanol or acetonitrile; acidic catalysts or dehydrating agents may be used to facilitate cyclization.
- Key Reagents: Hydrazides, carboxylic acids or acid derivatives, acid catalysts (e.g., p-toluenesulfonic acid), or coupling agents.
This step yields the oxadiazole core, which is essential for the compound’s biological and chemical properties.
Introduction of the Cycloheptyl Acetamido Group
The cycloheptyl ring bearing the acetamido group is typically prepared by acylation of cycloheptanone or a related cycloheptyl precursor.
- Acylation Step: Cycloheptanone is reacted with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst to introduce the acetamido functionality.
- Reaction Conditions: Mild heating, often under inert atmosphere to prevent oxidation; solvents such as dichloromethane or chloroform may be used.
- Purification: The acetamidocycloheptyl intermediate is purified by recrystallization or chromatography.
This step ensures the incorporation of the acetamido substituent on the cycloheptyl ring, which influences the compound’s steric and electronic environment.
Coupling of the Oxadiazole Ring with the Cycloheptyl Derivative and Propanoic Acid Side Chain
The final assembly involves coupling the oxadiazole intermediate with the cycloheptyl acetamido derivative and the propanoic acid moiety.
- Coupling Reagents: Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) are commonly employed.
- Reaction Conditions: Typically performed in aprotic solvents like dimethylformamide (DMF) or dichloromethane at room temperature or slightly elevated temperatures.
- Mechanism: Activation of the carboxylic acid group followed by nucleophilic attack from the amine or oxadiazole nitrogen to form the amide or ester linkage.
- Purification: Chromatographic techniques (e.g., silica gel column chromatography) are used to isolate the final product.
This step is critical for linking the three structural components into the target molecule.
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Oxadiazole ring formation | Hydrazide + carboxylic acid derivative + acid catalyst | Ethanol, acetonitrile | Reflux (~80-110 °C) | 4–12 hours | Acid or base catalysis; dehydration step |
| Cycloheptyl acetamido formation | Cycloheptanone + acetic anhydride + catalyst | DCM, chloroform | Room temp to 50 °C | 2–6 hours | Control moisture to avoid hydrolysis |
| Coupling reaction | Oxadiazole intermediate + cycloheptyl derivative + EDCI or DCC | DMF, DCM | RT to 40 °C | 6–24 hours | Use of base (e.g., triethylamine) often needed |
In industrial synthesis, the above steps are optimized for scalability and efficiency:
- Use of continuous flow reactors to improve heat and mass transfer, enhancing reaction control and safety.
- Optimization of molar ratios and reaction times to maximize yield and minimize by-products.
- Employment of green chemistry principles, such as solvent recycling and minimizing hazardous reagents.
- Implementation of in-line purification techniques to streamline production.
The compound’s synthesis involves key reaction types:
- Cyclization: Formation of the oxadiazole ring via intramolecular cyclization.
- Acylation: Introduction of the acetamido group on the cycloheptyl ring.
- Coupling: Amide bond formation linking the oxadiazole and propanoic acid moieties.
The compound also exhibits potential for further chemical modification via:
- Oxidation: Possible at the propanoic acid or cycloheptyl ring under strong oxidants.
- Reduction: Targeting the oxadiazole or acetamido groups.
- Substitution: Nucleophilic substitutions on the oxadiazole ring.
| Preparation Stage | Key Reagents | Reaction Type | Conditions Summary | Yield Range (Reported)* |
|---|---|---|---|---|
| Oxadiazole ring synthesis | Hydrazide + acid derivative | Cyclization | Acid/base catalysis, reflux | 60–85% |
| Cycloheptyl acetamido formation | Cycloheptanone + acetic anhydride | Acylation | Mild heating, inert atmosphere | 70–90% |
| Coupling to form final compound | Oxadiazole intermediate + EDCI/DCC | Amide coupling | RT to 40 °C, aprotic solvent | 65–80% |
*Yields are approximate based on typical literature for similar compounds; exact data for this compound are limited.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring through cyclization of hydrazides with carboxylic acids.
- Acylation of cycloheptanone to introduce the acetamido group.
- Coupling reactions to combine the oxadiazole with the cycloheptyl derivative using coupling reagents like EDCI or DCC.
Medicinal Chemistry
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant biological activities, including anticancer properties. The unique structural features of 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid make it a candidate for further exploration in drug discovery.
Case Studies:
- Anticancer Activity : Studies have shown that certain 1,2,4-oxadiazole derivatives can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. For instance, compounds similar to this compound demonstrated IC50 values comparable to established HDAC inhibitors like SAHA .
| Compound | IC50 (nM) | Target |
|---|---|---|
| SAHA | 15.0 | HDAC-1 |
| Compound A | 8.2 | HDAC-1 |
| Compound B | 10.5 | HDAC-1 |
Antimicrobial Properties
The oxadiazole ring is known for its ability to interact with various biological targets. Preliminary studies suggest that this compound may possess antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Material Science
Due to its unique chemical structure, this compound may also find applications in developing new materials with specific properties tailored for industrial use.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Cellular Pathways : It could interfere with signaling pathways that regulate apoptosis and cell cycle progression.
Mechanism of Action
The mechanism of action of 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s cycloheptyl-acetamido group is unique among the listed analogs, which primarily feature aromatic (phenyl, bromophenyl) or heteroaromatic (isoquinolinyl) substituents. This structural difference may enhance lipophilicity and steric hindrance compared to planar aromatic analogs .
- Synthesis Yields : Yields for analogs range from 40–63%, with brominated and heteroaromatic derivatives (e.g., Compound 20) showing higher efficiency. The cycloheptyl derivative’s yield is unreported, but steric challenges in cyclization or purification may arise due to its bulky substituent .
Antimicrobial Activity:
- Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): Show selective activity against Escherichia coli and Staphylococcus aureus (MIC: 8–16 µg/mL) but weak effects on fungi like Candida albicans .
Physicochemical Properties:
- Solubility : Brominated derivatives (e.g., Compound 19) face solubility challenges during synthesis, requiring reduced reaction volumes for HPLC purification . The cycloheptyl group in the target compound may further reduce aqueous solubility.
Biological Activity
The compound 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a derivative of the 1,2,4-oxadiazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Anticancer Properties
1,2,4-Oxadiazole derivatives are recognized for their anticancer properties. Research indicates that compounds within this class exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that derivatives can inhibit the proliferation of human colon adenocarcinoma and lung carcinoma cells with IC50 values in the micromolar range . The specific compound under discussion has not been extensively studied in isolation; however, its structural similarity to other active oxadiazole compounds suggests potential anticancer efficacy.
Anti-inflammatory Effects
Compounds containing the 1,2,4-oxadiazole nucleus have demonstrated anti-inflammatory activity. They interact with various biological pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . The ability to modulate inflammatory responses makes these compounds candidates for further investigation in inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically follows established protocols for creating oxadiazole derivatives. Common methods include:
- Amidoxime and Carboxylic Acid Heterocyclization: This method involves the reaction of amidoximes with carboxylic acids to form the oxadiazole ring.
- 1,3-Dipolar Cycloaddition: A frequently used approach where nitrile oxides react with alkenes or alkynes to yield oxadiazoles .
Table: Synthesis Conditions for Oxadiazoles
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Amidoxime Heterocyclization | Amidoxime + Carboxylic Acid | Variable | |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | High |
Case Study: Anticancer Activity
In a comparative study of various oxadiazole derivatives, one compound demonstrated a mean IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines. This suggests that modifications to the oxadiazole structure can enhance biological activity significantly .
Safety and Toxicity Assessments
Toxicity assessments are crucial for evaluating new compounds. In preliminary studies involving similar oxadiazole derivatives, compounds exhibited low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. This indicates a favorable safety profile that warrants further exploration in vivo .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid?
- Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions. For example, refluxing a mixture of 3-formyl-indole derivatives with thiazolidinones in acetic acid and sodium acetate (0.1–0.11 mol ratio) under reflux for 2.5–5 hours yields crystalline precipitates. Recrystallization from acetic acid or DMF/acetic acid mixtures is recommended for purification . Adjust precursor ratios (e.g., 1:1 molar ratios of aldehyde and cyclization agents) to optimize yield.
Q. How can the molecular structure of this compound be confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For oxadiazole derivatives, single-crystal diffraction data (e.g., bond angles, torsion angles) can resolve stereochemistry and confirm the oxadiazole core. Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should cross-validate functional groups and molecular weight .
Q. What purification strategies are recommended for this compound?
- Methodological Answer : Recrystallization from acetic acid is effective for removing unreacted precursors and byproducts. For polar impurities, column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) can enhance purity. Monitor purity via TLC or LC-MS .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Institutions like ICReDD integrate quantum chemical calculations (e.g., DFT) with reaction path searches to predict optimal conditions. For example, transition-state modeling can identify energy barriers in cyclization steps, while machine learning algorithms analyze experimental datasets to recommend solvent systems (e.g., acetic acid vs. DMF) or catalyst ratios. This reduces trial-and-error experimentation by >50% .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS discrepancies)?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For NMR, variable-temperature (VT-NMR) experiments can detect dynamic processes, while 2D techniques (COSY, HSQC) clarify coupling patterns. HRMS adducts (e.g., Na⁺/K⁺) should be accounted for by comparing theoretical vs. observed m/z values. If crystallography is unavailable, computational NMR chemical shift prediction (e.g., using Gaussian) can validate assignments .
Q. What strategies are effective for designing analogs with enhanced bioactivity?
- Methodological Answer : Focus on substituent effects at the cycloheptyl or oxadiazole positions. For example:
- Cycloheptyl modification : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity.
- Oxadiazole substitution : Replace the acetamido group with sulfonamides or heteroaryls to alter hydrogen-bonding capacity.
Use molecular docking (e.g., AutoDock Vina) to predict target binding affinities and ADMET predictors (e.g., SwissADME) for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
